

Preclinical Profile of JH-X-119-01: A Selective IRAK1 Inhibitor

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B15606531

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JH-X-119-01 is a novel, potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various pathological inflammatory processes.[1][2][3] Dysregulation of the IRAK1 signaling pathway is implicated in a range of diseases, including B-cell lymphomas and sepsis.[2][4][5] This technical guide provides a comprehensive overview of the preclinical data available for **JH-X-119-01**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Data Summary

Biochemical and Cellular Activity

JH-X-119-01 demonstrates high potency and selectivity for IRAK1. It acts as an irreversible inhibitor by covalently binding to cysteine 302 (C302) of the IRAK1 protein.[6][7]

Parameter	Value	Target/System	Reference
Biochemical IC50	9 nM	IRAK1	[1][7][8]
>10 µM	IRAK4	[1][2]	
57 nM	YSK4 (off-target)	[1][7]	
Cellular EC50	0.59 - 9.72 µM	Panel of Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88	[1][7][8]
12.10 µM	HBL-1 (ABC-DLBCL cell line)	[6]	

In Vivo Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have revealed a favorable profile for **JH-X-119-01** when administered intravenously.[6]

Parameter	Value	Route of Administration	Reference
Half-life ($t_{1/2}$)	1.61 hours	Intravenous (IV)	[6]
Maximum Concentration (C _{max})	9.95 µM	Intravenous (IV)	[6]
Clearance	18.84 mL/min/kg	Intravenous (IV)	[6]

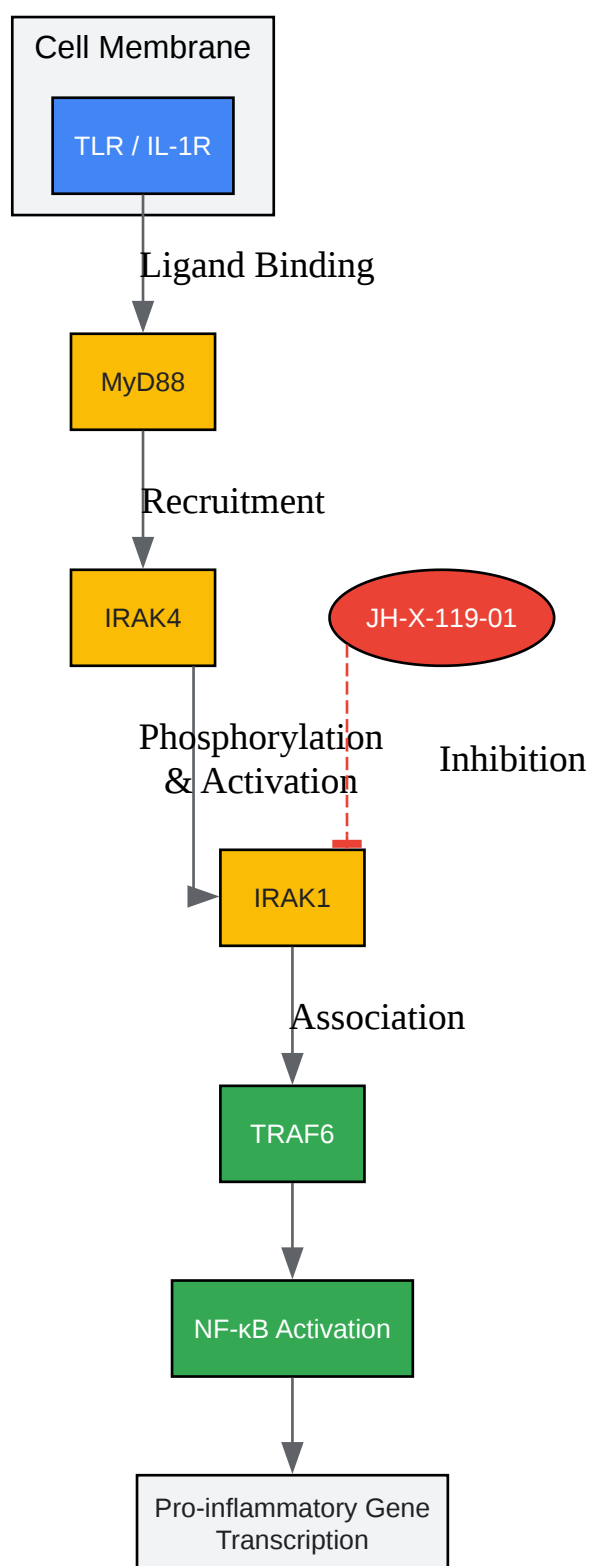
In Vivo Efficacy in a Sepsis Model

JH-X-119-01 has shown significant efficacy in a lipopolysaccharide (LPS)-induced sepsis model in mice, improving survival rates in a dose-dependent manner.[1][9]

Treatment Group	Dosage	Survival Rate (Day 5)	p-value (vs. Control)	Reference
Control (Vehicle)	-	13.3%	-	[1][6]
JH-X-119-01	5 mg/kg	37.5%	p = 0.046	[6]
JH-X-119-01	10 mg/kg	56.3%	p = 0.003	[6]

Mechanism of Action and Signaling Pathway

JH-X-119-01 exerts its therapeutic effects by inhibiting the IRAK1 signaling pathway, which is a key component of the innate immune response triggered by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the "Myddosome" complex and the subsequent recruitment and activation of IRAK4 and IRAK1.[2][5][10] Activated IRAK1 then associates with TRAF6, an E3 ubiquitin ligase, which in turn activates downstream signaling cascades, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[4][5][11] **JH-X-119-01** selectively and irreversibly inhibits the kinase activity of IRAK1, thereby blocking these downstream inflammatory responses.[2]



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Figure 1: IRAK1 Signaling Pathway Inhibition by **JH-X-119-01**.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency of **JH-X-119-01** against IRAK1 and other kinases.

Methodology:

- Recombinant human IRAK1 and IRAK4 enzymes are used.
- **JH-X-119-01** is serially diluted to a range of concentrations.
- The inhibitor is incubated with the kinase in a buffer containing ATP and a suitable substrate.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay).
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the cytotoxic effects of **JH-X-119-01** on cancer cell lines.

Methodology:

- Waldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88 are seeded in 96-well plates.
- Cells are treated with increasing concentrations of **JH-X-119-01**.
- After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo.
- Luminescence is measured, and the data is normalized to vehicle-treated control cells.

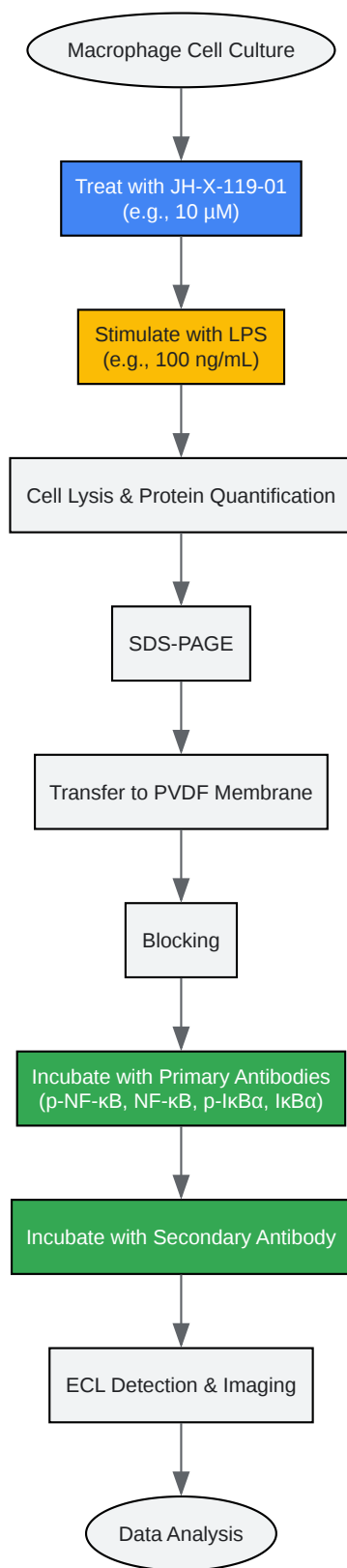
- EC50 values are determined from the resulting dose-response curves.

Western Blot Analysis of NF- κ B Phosphorylation

Objective: To evaluate the effect of **JH-X-119-01** on the downstream signaling of the IRAK1 pathway.

Methodology:

- RAW 264.7 or THP-1 macrophage cell lines are treated with **JH-X-119-01** (e.g., 10 μ M) for a specified pre-incubation time.
- Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the TLR4/IRAK1 pathway.
- After stimulation, cell lysates are prepared, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF- κ B p65 and I κ B α .
- Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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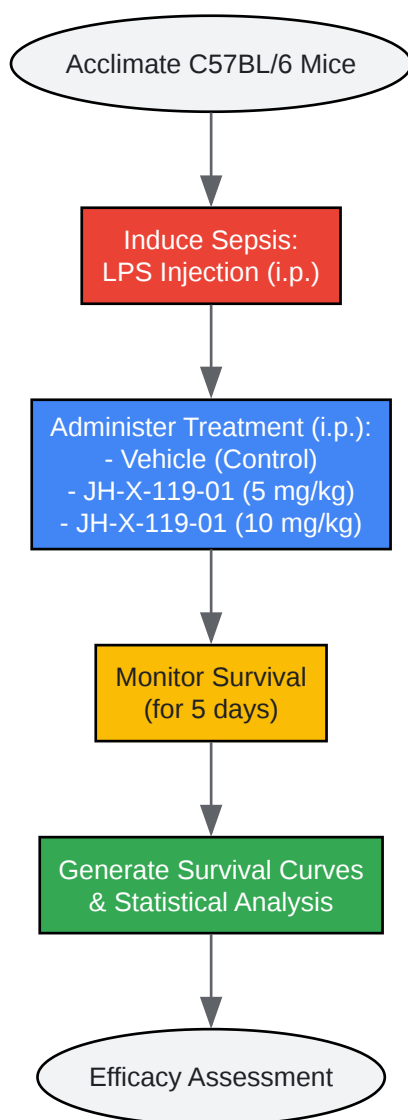
Figure 2: Experimental Workflow for Western Blot Analysis.

In Vivo Sepsis Model

Objective: To evaluate the in vivo efficacy of **JH-X-119-01** in a mouse model of sepsis.

Methodology:

- Male C57BL/6 mice (20-22 g) are used for the study.
- Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 20 mg/kg).
- **JH-X-119-01** is administered intraperitoneally at different doses (e.g., 5 mg/kg and 10 mg/kg) at a specified time point relative to the LPS challenge.
- A control group receives vehicle treatment.
- The survival of the mice is monitored for at least 5 days.
- Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to compare the different treatment groups.



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Figure 3: In Vivo Sepsis Model Experimental Workflow.

Conclusion

The preclinical data for **JH-X-119-01** strongly support its profile as a potent, selective, and efficacious inhibitor of IRAK1. Its ability to modulate the IRAK1 signaling pathway translates to significant anti-proliferative effects in lymphoma cell lines and a marked survival benefit in a preclinical model of sepsis. These findings highlight the therapeutic potential of **JH-X-119-01** and provide a solid foundation for its further development as a novel treatment for IRAK1-driven diseases.

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